![molecular formula C17H12ClNO5S2 B2920414 3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid CAS No. 882747-65-1](/img/structure/B2920414.png)
3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid
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Description
Scientific Research Applications
Medicine: Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Derivatives of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, which share a similar sulfonyl moiety, have been evaluated for their antimicrobial properties . They exhibit activity against Gram-positive bacterial strains, indicating that our compound of interest could be developed into new antibiotics or disinfectants.
Biochemistry: Enzyme Inhibition
The sulfonyl group is known to interact with enzymes, often inhibiting their activity. This can be utilized in biochemistry to study enzyme mechanisms or to develop enzyme inhibitors that could serve as research tools or therapeutic agents .
Pharmacology: Drug Development
Phenoxy derivatives, like our compound, are being investigated as therapeutic candidates due to their diverse pharmacological activities . This compound could be a precursor in the synthesis of drugs aimed at treating various diseases, contributing to the advancement of pharmacology and healthcare.
properties
IUPAC Name |
3-[4-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO5S2/c18-11-1-7-14(8-2-11)26(22,23)19-12-3-5-13(6-4-12)24-15-9-10-25-16(15)17(20)21/h1-10,19H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWUNWLHFGPBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=C(SC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid |
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